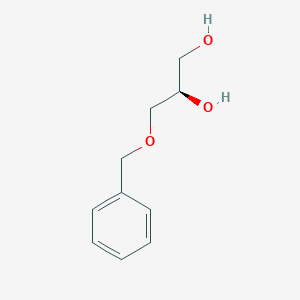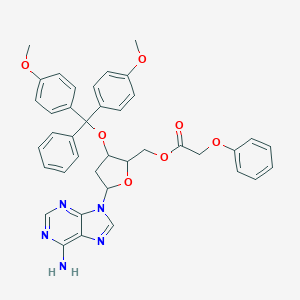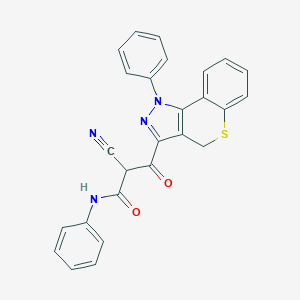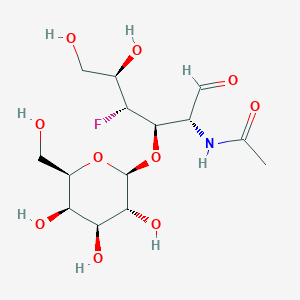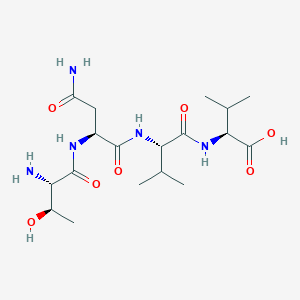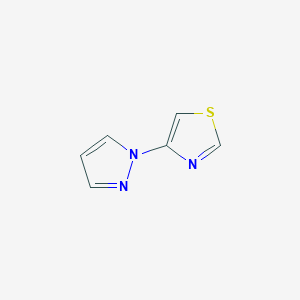
4-(1H-pyrazol-1-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-pyrazol-1-yl)thiazole is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Aplicaciones Científicas De Investigación
4-(1H-pyrazol-1-yl)thiazole has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been found to possess anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been found to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of 4-(1H-pyrazol-1-yl)thiazole is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and cancer progression. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-(1H-pyrazol-1-yl)thiazole vary depending on the specific biological activity being studied. However, studies have shown that it can modulate the expression of various cytokines and chemokines that are involved in inflammation. It has also been found to inhibit the proliferation and migration of cancer cells. Additionally, it has been found to possess antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(1H-pyrazol-1-yl)thiazole in lab experiments is its relatively simple synthesis method. Additionally, it has been found to possess a variety of biological activities, making it a versatile compound for studying different diseases. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 4-(1H-pyrazol-1-yl)thiazole. One direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another direction is to study its anti-cancer properties and potential use in the development of new cancer therapies. Additionally, further studies are needed to fully understand its mechanism of action and how it can be optimized for specific biological activities.
Métodos De Síntesis
The synthesis of 4-(1H-pyrazol-1-yl)thiazole is usually carried out through the reaction of 2-aminothiazole with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Propiedades
Número CAS |
123464-70-0 |
|---|---|
Nombre del producto |
4-(1H-pyrazol-1-yl)thiazole |
Fórmula molecular |
C6H5N3S |
Peso molecular |
151.19 g/mol |
Nombre IUPAC |
4-pyrazol-1-yl-1,3-thiazole |
InChI |
InChI=1S/C6H5N3S/c1-2-8-9(3-1)6-4-10-5-7-6/h1-5H |
Clave InChI |
PJUQIYFTAVZSKE-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=CSC=N2 |
SMILES canónico |
C1=CN(N=C1)C2=CSC=N2 |
Sinónimos |
Thiazole, 4-(1H-pyrazol-1-yl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



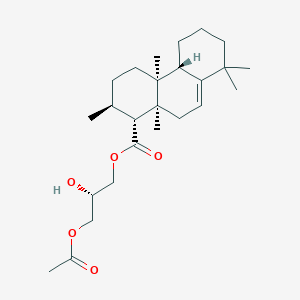
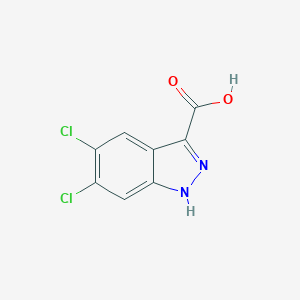
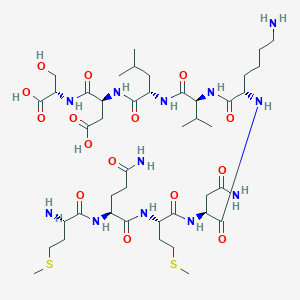
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B54704.png)
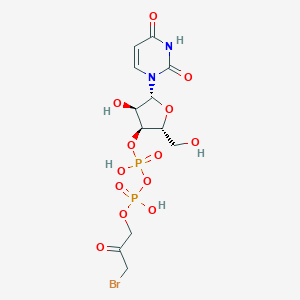
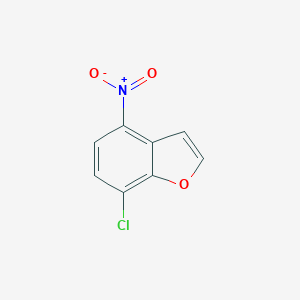
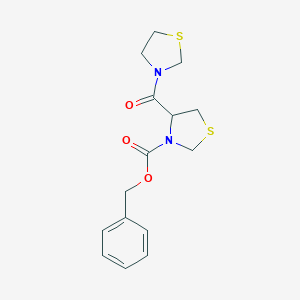
![1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B54709.png)
![1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane](/img/structure/B54710.png)
